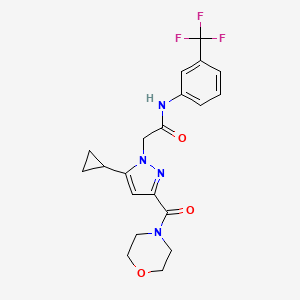
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H21F3N4O3 and its molecular weight is 422.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23F3N4O3
- Molecular Weight : 386.427 g/mol
- CAS Number : 1172335-01-1
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising inhibitory effects against various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.08 | |
| Compound B | A549 | 3.42 | |
| Compound C | HCT116 | 1.68 |
The exact mechanism of action for this compound is still under investigation, but it is hypothesized to involve:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cancer cell growth.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, potentially through the activation of caspases.
- Targeting Specific Receptors : There is evidence suggesting that such compounds may interact with specific receptors or enzymes that are crucial for tumor growth and survival.
Study 1: In Vitro Analysis
A study evaluated the anticancer activity of a related pyrazole derivative against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that the compound significantly inhibited cell proliferation with IC50 values ranging from 3.42 µM to 22.54 µM, indicating a strong potential for therapeutic use.
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets involved in cancer progression. The results suggested that the compound could effectively bind to the active sites of enzymes involved in cell cycle regulation, thereby inhibiting their activity.
Propriétés
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)14-2-1-3-15(10-14)24-18(28)12-27-17(13-4-5-13)11-16(25-27)19(29)26-6-8-30-9-7-26/h1-3,10-11,13H,4-9,12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJTGKSYZTDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














